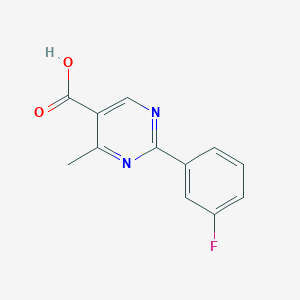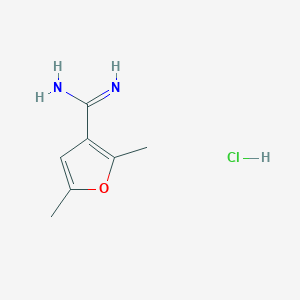
2,5-Dimethylfuran-3-carboximidamide hydrochloride
Overview
Description
2,5-Dimethylfuran-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for 2,5-Dimethylfuran-3-carboximidamide hydrochloride is1S/C7H10N2O.ClH/c1-4-3-6 (7 (8)9)5 (2)10-4;/h3H,1-2H3, (H3,8,9);1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
2,5-Dimethylfuran-3-carboximidamide hydrochloride is a powder . The boiling point and other physical properties are not specified in the search results .Scientific Research Applications
Novel Pathways and Applications
Biomass Conversion to Biofuels : One significant application of 2,5-Dimethylfuran derivatives is in the field of sustainable energy. Research indicates that 2,5-Dimethylfuran (DMF), a related compound, can be produced from biomass-derived 5-(chloromethyl)furfural (CMF) through catalytic hydrogenation. DMF serves as a biofuel and an intermediate for drop-in terephthalate polymers, showcasing the potential for 2,5-Dimethylfuran derivatives in renewable energy and material science (Dutta & Mascal, 2014).
Decomposition and Combustion Analysis : Understanding the decomposition pathways of 2,5-Dimethylfuran provides insights into its thermal stability and potential hazards, which is crucial for safety assessments in its applications. The thermal decomposition involves scission of the C-H bond in the methyl side chain, leading to various intermediates and opening up the furan ring. This knowledge is essential for developing applications in combustion systems and assessing environmental impact (Simmie & Metcalfe, 2011).
Chemical Synthesis and Catalysis : Research into the synthesis of 5-Hydroxymethylfurfuraldehyde from fructose demonstrates the utility of 2,5-Dimethylfuran derivatives in chemical synthesis, highlighting their role as intermediates in producing valuable chemicals and fuels from renewable resources. This process underscores the compound's relevance in catalysis and green chemistry (Golyshkin et al., 2015).
Advanced Materials and Fuel Technology : The selective hydrogenation of biomass-derived compounds to produce 2,5-Dimethylfuran showcases advanced materials' potential applications. Bimetallic catalysts and novel synthesis routes offer pathways to efficient and sustainable production of biofuels and chemicals, indicating the broader applicability of similar compounds in material science and engineering (Nishimura, Ikeda, & Ebitani, 2014).
Safety And Hazards
properties
IUPAC Name |
2,5-dimethylfuran-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-4-3-6(7(8)9)5(2)10-4;/h3H,1-2H3,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDQOYLPWBWVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylfuran-3-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)
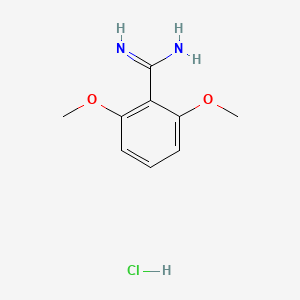
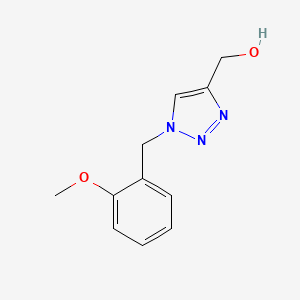

![3-[(2,4-Difluorophenyl)sulfanyl]piperidine](/img/structure/B1453891.png)
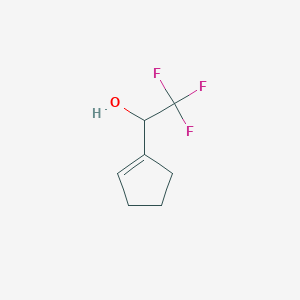
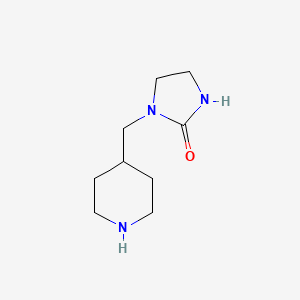
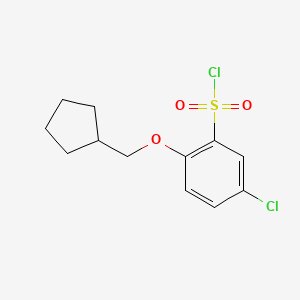
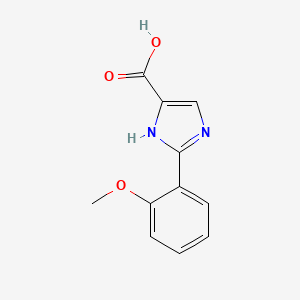
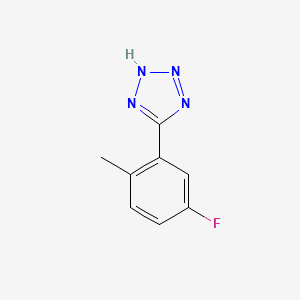
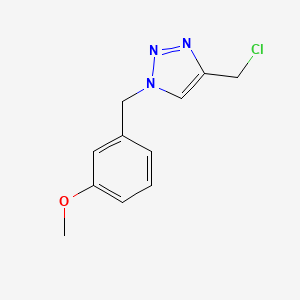
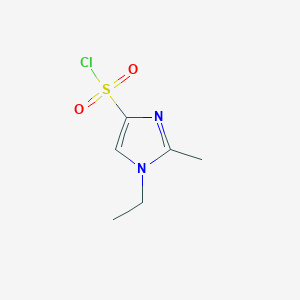
![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B1453905.png)
